molecular formula C16H12F2N2O2 B2378166 2,6-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide CAS No. 921837-82-3

2,6-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Cat. No.: B2378166
CAS No.: 921837-82-3
M. Wt: 302.281
InChI Key: ZOCMRODZMLPHBK-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a chemical compound with the molecular formula C16H12F2N2O2 and a molecular weight of 302.281 g/mol. This compound belongs to the indole derivative family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves the reaction of 2,6-difluorobenzoic acid with 1-methyl-2-oxoindoline-5-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a base like triethylamine in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., bromine) and catalysts like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2,6-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide
  • Methyl 2,6-difluorobenzoate
  • Indole-3-acetic acid

Uniqueness

2,6-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is unique due to its specific structure, which combines the indole ring with a difluorobenzamide moiety

Biological Activity

Chemical Identity
2,6-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is an indole derivative with the molecular formula C16H12F2N2O2C_{16}H_{12}F_2N_2O_2 and a molecular weight of 302.281 g/mol. Its synthesis typically involves the reaction of 2,6-difluorobenzoic acid with 1-methyl-2-oxoindoline-5-amine, utilizing coupling agents and bases under controlled conditions .

Biological Significance
This compound has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. It is being investigated for its antiviral, anti-inflammatory, and anticancer properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound exhibits high affinity for various receptors, influencing multiple biological pathways. Its mechanism may involve modulation of enzyme activity, receptor binding, and alteration of signaling cascades .

Anticancer Activity

Research has indicated that this compound may exhibit significant anticancer effects. For instance, studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro assays have shown that it can inhibit cell proliferation in several cancer types, including breast and lung cancer cells .

Antiviral Properties

The compound has also been evaluated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry or replication processes within host cells. This potential was highlighted in research focusing on its effects against specific viral strains .

Anti-inflammatory Effects

In addition to its anticancer and antiviral properties, there is evidence suggesting that this compound possesses anti-inflammatory effects. It may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation .

Case Studies

Several case studies have been conducted to explore the efficacy and safety profile of this compound:

  • In Vitro Studies : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an EC50 value indicating significant potency against tumor cells .
  • Animal Models : In vivo studies using murine models showed promising results regarding tumor regression when treated with this compound, suggesting its potential as a therapeutic agent in oncology .
  • Toxicity Assessments : Toxicity evaluations in zebrafish embryos revealed that the compound exhibited low toxicity at therapeutic concentrations, supporting its further development as a candidate for drug formulation .

Data Tables

Biological Activity EC50 (μg/mL) Effect Observed
Anticancer (Breast)14.44Cell proliferation inhibition
AntiviralTBDViral replication inhibition
Anti-inflammatoryTBDCytokine production reduction

Note: TBD indicates data yet to be determined or published.

Properties

IUPAC Name

2,6-difluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2/c1-20-13-6-5-10(7-9(13)8-14(20)21)19-16(22)15-11(17)3-2-4-12(15)18/h2-7H,8H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCMRODZMLPHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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